molecular formula C18H14ClN5OS B2784294 N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1357740-25-0

N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2784294
CAS No.: 1357740-25-0
M. Wt: 383.85
InChI Key: VZXNRYRSSMQQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked via a sulfanyl bridge to an acetamide group substituted with a 3-chlorophenyl moiety. This structure combines aromatic chlorination, a fused triazoloquinoxaline system, and a thioether linkage, which may confer unique pharmacological properties, such as topoisomerase II (TopoII) inhibition or anticancer activity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXNRYRSSMQQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoxaline ring.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfur atom in the sulfanyl (–S–) group serves as a nucleophilic center, enabling substitution and oxidation reactions:

S-Alkylation

Reaction with alkyl halides or activated alkenes under basic conditions yields S-alkylated derivatives. For example:

  • Reagents : Chloroacetonitrile, phenacyl chloride, allyl bromide, or ethyl chloroacetate

  • Conditions : Triethylamine (base), room temperature or reflux in aprotic solvents (e.g., THF, DMF)

  • Products :

    • Ethyl(3-chlorophenyl-triazoloquinoxalinylsulfanyl)acetate (73–81% yield)

    • Allyl- or phenacyl-substituted analogs (68–75% yield)

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the sulfanyl sulfur on the electrophilic carbon of the alkylating agent, followed by deprotonation.

Oxidation to Sulfoxide/Sulfone

Controlled oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfoxide or sulfone derivatives:

  • Conditions : H₂O₂ (30%) in acetic acid (sulfoxide) or excess mCPBA in dichloromethane (sulfone)

  • Impact : Increased polarity and potential modulation of biological activity

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

  • Reagents : Concentrated HCl or H₂SO₄

  • Products : 2-({1-Methyl-triazoloquinoxalin-4-yl}sulfanyl)acetic acid and 3-chloroaniline

  • Application : Functionalization for further coupling (e.g., peptide synthesis)

Basic Hydrolysis

  • Reagents : NaOH or KOH in aqueous ethanol

  • Products : Sodium/potassium salt of the carboxylic acid, releasing ammonia

Chlorophenyl Substituent Reactivity

The electron-withdrawing chloro group directs electrophilic aromatic substitution (EAS) at specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedProduct Application
NitrationHNO₃/H₂SO₄, 0–5°CPara to ClNitro derivatives for redox studies
SulfonationFuming H₂SO₄, 50°CMeta to ClWater-soluble sulfonic acids
Ullmann CouplingCu catalyst, aryl halidesOrtho to ClBiaryl structures for drug design

Triazoloquinoxaline Core Modifications

The fused triazole-quinoxaline system participates in cycloaddition and coordination reactions:

[3+2] Cycloaddition

  • Reagents : Diazomethane or nitrile oxides

  • Products : Pyrazole or isoxazoline-fused hybrids (enhanced π-stacking in DNA intercalation)

Metal Coordination

  • Ligand Behavior : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via triazole N atoms and quinoxaline π-system

  • Complexes : Stabilized in polar solvents; potential catalysts or imaging agents

Biological Activity-Driven Reactions

The compound’s reactivity has been leveraged to enhance pharmacological properties:

Pro-drug Activation

  • Esterase-mediated hydrolysis : Converts acetamide to carboxylic acid in vivo, improving solubility and target binding

Targeted Covalent Inhibition

  • Michael Addition : Thiol-containing enzymes (e.g., cysteine proteases) attack the α,β-unsaturated ketone formed via acetamide oxidation

Comparative Reactivity of Structural Analogs

The table below highlights key differences in reactivity between the compound and related derivatives:

CompoundSulfanyl ReactivityChlorophenyl EASTriazoloquinoxaline Stability
N-(3-Chlorophenyl)-2-(sulfanyl)acetamideHighModerateLow (prone to ring-opening)
N-(4-Acetylphenyl) analogModerateLowHigh
N-(3-Bromophenyl) analogHighHighModerate

Data synthesized from

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For example:

  • Adenosine Receptor Antagonists : Compounds based on the triazoloquinoxaline scaffold have been synthesized as A2B adenosine receptor antagonists, showing low-micromolar cytotoxicity against human triple-negative breast adenocarcinoma cells (MDA-MB-231) .
  • DNA Intercalation : Certain derivatives have demonstrated potent DNA intercalation activities and have been evaluated for their anti-proliferative effects against various cancer cell lines including HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound's structural components also suggest potential antimicrobial activities:

  • Thioacetamide Derivatives : Similar compounds with thioacetamide structures have shown antimicrobial properties, indicating that the sulfanyl group may enhance such activities .
  • Broad Spectrum Activity : Research into related triazole compounds has revealed antibacterial and antifungal activities against various pathogens .

Other Pharmacological Effects

The versatility of the triazoloquinoxaline scaffold extends beyond anticancer and antimicrobial applications:

  • Antiviral and Antiparasitic Activities : Studies have indicated that derivatives can exhibit antiviral and antiparasitic effects, expanding their potential therapeutic uses .
  • Neurodegenerative Disease Modulators : Some compounds derived from this scaffold are being investigated for their neuroprotective properties .

Case Studies and Research Findings

Study Focus Key Findings
Ezzat et al. (2023)Anticancer activityDeveloped A2B adenosine receptor antagonists with significant cytotoxicity against MDA-MB-231 cells .
El-Adl et al. (2023)DNA intercalationSynthesized derivatives showing potent anti-proliferative activity against HepG2 and MCF-7 cells .
Various StudiesAntimicrobial activityInvestigated thioacetamide derivatives with promising antimicrobial effects against multiple pathogens .

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1 Substituent Effects on Aromatic Rings
  • Positional Isomerism: Compound 12d (N-(4-chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) differs in the position of the chlorine atom (4-chloro vs. 3-chloro) and the linker (oxygen vs. sulfur). The 3-chlorophenyl group in the target compound may enhance steric interactions with biological targets compared to 4-chloro derivatives .
  • Fluorophenyl Analogs: A fluorophenyl-substituted analog, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide, demonstrated potent TopoII inhibition and apoptosis induction in Caco-2 cells. The electron-withdrawing fluorine atom at the para position may improve metabolic stability relative to chlorine .
2.2 Core Heterocyclic Modifications
  • Triazole vs. Triazoloquinoxaline: Compound 12d contains a 1,2,3-triazole ring, while the target compound and its bis-triazoloquinoxaline analog feature fused triazoloquinoxaline systems. The latter’s extended π-conjugation may enhance DNA intercalation and TopoII binding affinity .
  • Sulfur vs. Oxygen Linkers: The sulfanyl bridge in the target compound and its bis-triazoloquinoxaline analog could improve lipophilicity and membrane permeability compared to the oxymethyl linker in 12d .
2.5 Computational Insights

AutoDock Vina, a widely used docking tool, could predict binding modes of the target compound with TopoII. The triazoloquinoxaline core’s planar structure may facilitate intercalation into DNA, similar to bis-triazoloquinoxaline derivatives .

Biological Activity

N-(3-Chlorophenyl)-2-({1-Methyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Sulfanyl)Acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate available data on its biological activity, including synthesis methods, efficacy against various pathogens, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H14ClN5OS
  • Molecular Weight : 383.85 g/mol
  • InChI Key : A unique identifier for chemical substances that facilitates database searches.

Synthesis

The synthesis of this compound and its derivatives often involves the reaction of quinoxaline derivatives with various electrophiles. For instance, a study reported the synthesis of quinoxaline derivatives through chemoselective reactions with amino acids and other nucleophiles . The incorporation of the triazole moiety enhances the biological profile of the resulting compounds.

Antimicrobial Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antimicrobial properties. For example:

  • Compounds derived from quinoxaline have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity critical for bacterial survival.
CompoundTarget PathogenActivity Level
1Staphylococcus aureusModerate
2Escherichia coliModerate
3Klebsiella pneumoniaeSignificant

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that certain quinoxaline derivatives can inhibit cancer cell proliferation through various pathways:

  • Inhibition of tyrosine kinases and c-MET kinase pathways.
  • Induction of apoptosis in cancer cells .

In vitro assays using the MTT method showed that several derivatives exhibited cytotoxic effects on human cancer cell lines such as HCT-116. Notably, some compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized quinoxaline derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Among these, this compound was noted for its moderate to high activity against specific strains .

Study 2: Anticancer Properties

In another investigation focused on anticancer activity, derivatives were tested against various cancer cell lines. The results indicated that compounds with the triazole substitution exhibited enhanced cytotoxicity compared to their non-triazole counterparts. This suggests that structural modifications significantly influence biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.